Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate
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Overview
Description
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, fluorophenyl, and sulfonyl group attached to an anilino acetate moiety. Its molecular formula is C16H15ClFNO4S, and it has a molecular weight of 371.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate typically involves a multi-step process. One common method starts with the reaction of 2-chloro-4-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the chloro and fluoro groups can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloro-4-fluorophenoxy)acetate
- N-arylsulfonyl-3-acetylindole derivatives
- 2,4-Disubstituted thiazoles
Uniqueness
Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate is unique due to its combination of chloro, fluoro, and sulfonyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-(2-chloro-N-(4-fluorophenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c1-2-23-16(20)11-19(15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBBSSJSKOYVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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